Structural Differentiation from Unsubstituted Piperidine Analog – 4-Methyl Group Introduction
The target compound (CAS 1105248-54-1) differs from its closest commercially available analog, 2-((4-chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline (CAS 1105213-45-3), by the presence of a methyl substituent at the 4-position of the piperidine ring . This single methyl group increases the molecular weight from 401.91 to 415.94 g/mol and adds steric bulk adjacent to the point of attachment on the quinoxaline scaffold. In the generic patent class, the A-B substitution pattern at the piperidine ring is described as modulating ORL-1 versus μ/κ/δ opioid receptor selectivity, though no numerical selectivity data are publicly disclosed for this specific pair [1].
| Evidence Dimension | Molecular weight and steric bulk (structural differentiation) |
|---|---|
| Target Compound Data | MW = 415.94 g/mol; 4-methyl substituent present on piperidine |
| Comparator Or Baseline | CAS 1105213-45-3; MW = 401.91 g/mol; unsubstituted piperidine |
| Quantified Difference | ΔMW = +14.03 g/mol; additional methyl group adds ~0.52 Å van der Waals radius extension |
| Conditions | Calculated from molecular formula; no biological assay comparison available |
Why This Matters
The 4-methyl group alters both steric and lipophilic character, which can significantly affect ORL-1 receptor binding pocket fit and CNS penetration potential in the absence of bridging modifications, making the two compounds non-interchangeable for SAR exploration.
- [1] Fuchino K et al. US 8,846,929 B2. Claims and Formula (I) definition describing A/B substitution pattern effects on opioid receptor selectivity. View Source
